

Application Note: Synthesis of [3-(Dimethylamino)phenyl]methanol via Sodium Borohydride Reduction

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Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

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Introduction

[3-(Dimethylamino)phenyl]methanol is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. This document details a robust and efficient protocol for the synthesis of **[3-(Dimethylamino)phenyl]methanol** from 3-dimethylaminobenzaldehyde. The described method utilizes sodium borohydride (NaBH_4), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This process is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.^{[1][2]} Sodium borohydride is a preferred reagent for this conversion due to its operational simplicity and high chemoselectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions.^{[2][3]} The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves as the proton source for the intermediate alkoxide.^{[3][4]}

This application note provides a comprehensive experimental protocol, including reaction setup, work-up, purification, and characterization of the final product. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the successful synthesis of **[3-(Dimethylamino)phenyl]methanol**.

Experimental Protocols

Materials and Equipment:

- 3-dimethylaminobenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for thin-layer chromatography (TLC)
- Apparatus for column chromatography (optional)
- Apparatus for recrystallization
- NMR spectrometer
- FT-IR spectrometer

Procedure:

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-dimethylaminobenzaldehyde (1.0 eq.) in methanol (approximately 0.25 M concentration).[5]
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution.[3] Hydrogen gas evolution may be observed, so ensure adequate ventilation.[3]

2. Reaction Monitoring:

- Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes.
- The reaction is typically complete within 1-4 hours at room temperature after the addition of NaBH₄.

3. Work-up:

- Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Alternatively, water or dilute HCl can be used.[3]
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).[6]
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

4. Purification:

- The crude **[3-(Dimethylamino)phenyl]methanol** can be purified by recrystallization or column chromatography.[5]
- For recrystallization, select a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[7][8][9] A mixture of ethyl acetate and hexanes is often a good starting point.

- Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7]
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
- Dry the crystals under vacuum to obtain the pure **[3-(Dimethylamino)phenyl]methanol**.

5. Characterization:

- The identity and purity of the final product should be confirmed by spectroscopic methods.
- ^1H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH_2OH), the N,N-dimethyl protons, and the hydroxyl proton.
- FT-IR: The spectrum should exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol and the disappearance of the strong carbonyl (C=O) peak from the starting aldehyde (typically around $1680\text{-}1700\text{ cm}^{-1}$).

Quantitative Data Summary

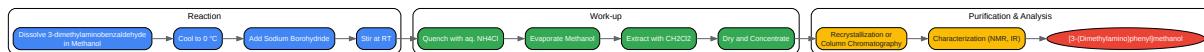
Parameter	Value	Reference
Starting Material		
Name	3-Dimethylaminobenzaldehyde	
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Reducing Agent		
Name	Sodium Borohydride	
Molecular Formula	NaBH ₄	
Molecular Weight	37.83 g/mol	
Product		
Name	[3-(Dimethylamino)phenyl]methanol	
CAS Number	23501-93-1	[10]
Molecular Formula	C ₉ H ₁₃ NO	[10]
Molecular Weight	151.21 g/mol	[10]
Physical Form	Liquid	[11]
Boiling Point	282-283 °C	[11]
Density	1.056 g/mL at 25 °C	[11]
Refractive Index	1.577	[11]
Reaction Conditions		
Solvent	Methanol or Ethanol	[4]
Temperature	0 °C to Room Temperature	[3]
Expected Yield	>90% (typical for NaBH ₄ reductions of aldehydes)	

Purity

>98% (after purification)

[10]

Visualizations

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Caption: Experimental workflow for the synthesis of **[3-(Dimethylamino)phenyl]methanol**.

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